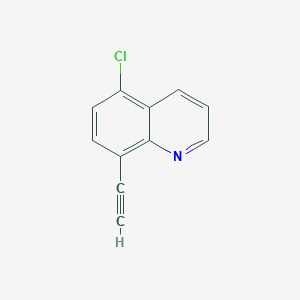

5-Chloro-8-ethynylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Advanced Organic Systems

The quinoline scaffold is a nitrogen-containing heterocyclic compound of paramount importance in chemistry. mdpi.comrsc.org First isolated from coal tar in 1834, it has since been identified as a core structural motif in a vast array of natural products, particularly alkaloids, and synthetic molecules. mdpi.com This prevalence is due to its versatile chemical properties and its ability to serve as a key building block in the development of novel functional molecules. researchgate.net

In medicinal chemistry, the quinoline nucleus is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netbohrium.com The presence of the quinoline moiety in numerous approved drugs underscores its significance in the pharmaceutical industry. researchgate.net Beyond medicine, quinoline-based systems are utilized as ligands in coordination chemistry, fluorescent sensors, and luminescent materials for organic light-emitting diodes (OLEDs). researchgate.net The continuous exploration of new synthetic methods to construct and functionalize the quinoline ring remains a vibrant area of research, aiming to expand its applications in drug discovery and materials science. mdpi.comrsc.org

Role of Ethynyl (B1212043) and Halogen Substituents in Molecular Design

The properties of the quinoline scaffold are further modulated by the introduction of substituents. In 5-Chloro-8-ethynylquinoline, the chloro and ethynyl groups impart distinct and valuable functionalities.

Halogen Substituents: Halogen atoms, when attached to an organic framework, significantly influence the molecule's physical and chemical properties. tutorchase.com They are electron-withdrawing groups that can increase the polarity of the molecule, often leading to higher melting and boiling points. tutorchase.com In synthetic chemistry, halogens are notable for several key roles:

Leaving Groups: They can act as effective leaving groups in nucleophilic substitution reactions. tutorchase.com

Directing Groups: In electrophilic aromatic substitution, halogens are deactivating yet direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Halogen Bonding: Halogen atoms can participate in halogen bonding, a noncovalent interaction where the electrophilic region on the halogen attracts a nucleophile. bohrium.comacs.org This interaction is increasingly exploited in crystal engineering, molecular recognition, and catalysis. bohrium.commdpi.com

Ethynyl Substituents: The ethynyl group (a terminal alkyne) is a highly versatile and reactive functional group in organic synthesis. ontosight.ai Its key roles include:

Synthetic Handle: It serves as a cornerstone for carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which connects terminal alkynes to aryl or vinyl halides. organic-chemistry.orgwikipedia.org It is also a key participant in cycloaddition reactions, such as azide-alkyne "click" chemistry. chemrxiv.org

Structural Unit: The ethynyl group is a rigid, linear linker. nih.gov This property is harnessed in materials science to construct conjugated systems, molecular wires, and well-defined macromolecular architectures. nih.gov

Bioisostere: In medicinal chemistry, the ethynyl group can act as a bioisostere for other chemical groups, mimicking the properties of aromatic rings or acting as a weak hydrogen bond donor. sci-hub.se It can also form hydrogen bonds via its acidic proton or accept them via its π-electron density. researchgate.net

Table 2: Functional Group Roles in this compound

| Functional Group | Key Roles in Molecular Design |

|---|---|

| Quinoline Scaffold | Privileged core for biologically active molecules researchgate.netbohrium.com, fluorescent material component researchgate.net, versatile synthetic building block. rsc.org |

| Chloro Substituent | Modulates electronic properties tutorchase.com, acts as a leaving group tutorchase.com, enables halogen bonding interactions acs.org, directs further substitution. masterorganicchemistry.com |

| Ethynyl Substituent | Reactive handle for C-C coupling (e.g., Sonogashira) organic-chemistry.org, participant in cycloaddition reactions chemrxiv.org, rigid structural linker nih.gov, hydrogen bond donor/acceptor. researchgate.net |

Scope and Research Imperatives for this compound Studies

The unique combination of functional groups in this compound makes it a compelling target for further research. The primary imperatives for studying this compound lie in exploring its synthetic versatility and its potential for creating novel functional materials and molecular systems.

A significant area of research involves leveraging the ethynyl group as a reactive handle. The terminal alkyne is primed for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to synthesize extended π-conjugated systems. organic-chemistry.orgresearchgate.net This allows for the construction of larger, more complex molecules by linking the quinoline core to other aromatic or heterocyclic units. Such reactions are fundamental in creating advanced materials with tailored electronic and photophysical properties. Furthermore, the ethynyl group's ability to participate in [3+2] cycloaddition reactions with azides (click chemistry) offers a highly efficient and modular approach to synthesizing complex molecular architectures, including potential bioactive compounds and functional polymers. chemrxiv.org

Another research avenue is the investigation of the compound's potential in materials science. The rigid and planar nature of the quinoline system, combined with the linear ethynyl linker, makes this compound an attractive building block for self-assembling systems and covalent organic frameworks (COFs). bldpharm.comnih.gov The presence of the quinoline nitrogen and the chloro-substituent provides sites for noncovalent interactions, such as hydrogen and halogen bonding, which can be used to direct the assembly of supramolecular structures in crystal engineering. bohrium.comresearchgate.net

Finally, given the well-documented biological importance of the quinoline scaffold, an imperative exists to explore this compound as a precursor in medicinal chemistry. bohrium.comnih.gov The chloro and ethynyl groups offer orthogonal sites for chemical modification, allowing for the systematic development of derivatives to probe structure-activity relationships.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6ClN |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

5-chloro-8-ethynylquinoline |

InChI |

InChI=1S/C11H6ClN/c1-2-8-5-6-10(12)9-4-3-7-13-11(8)9/h1,3-7H |

InChI Key |

CKJNWAIZKZZVMK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C2C(=C(C=C1)Cl)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 8 Ethynylquinoline and Its Precursors

Retrosynthetic Analysis of 5-Chloro-8-ethynylquinoline

A logical retrosynthetic analysis of this compound begins with the disconnection of the ethynyl (B1212043) group. This bond can be readily formed via a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This retrosynthetic step leads to a key precursor, 5-chloro-8-haloquinoline, where the halogen is typically bromine or iodine to facilitate the coupling reaction.

Further disconnection involves the chloro and amino functionalities of the quinoline (B57606) core. The quinoline ring itself can be constructed through various classical methods, such as the Skraup, Doebner-von Miller, Gould-Jacobs, or Combes-Conrad-Limpach syntheses. These methods typically involve the reaction of an appropriately substituted aniline with a three-carbon component to form the pyridine ring fused to the benzene ring. Therefore, a plausible precursor for the quinoline core would be a 3-chloroaniline derivative.

This retrosynthetic strategy is summarized below:

Figure 1. A plausible retrosynthetic pathway for this compound, highlighting key disconnections and precursor molecules.

Classical Synthetic Routes to Substituted Quinolines

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several named reactions developed in the late 19th century still in widespread use today. These methods offer versatile pathways to a wide range of substituted quinolines.

Adaptations of Skraup Synthesis for Halogenated Quinoline Derivatives

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline. pharmaguideline.comyoutube.com

For the synthesis of halogenated quinolines, a corresponding halogenated aniline can be used as the starting material. For instance, the use of a 3-chloroaniline in a Skraup reaction would be expected to yield a mixture of 5-chloro- and 7-chloroquinolines. The regioselectivity of the cyclization is influenced by the electronic nature and position of the substituent on the aniline ring. The strongly acidic conditions of the Skraup reaction can be a limitation, potentially leading to side reactions or low yields with sensitive substrates. researchgate.net

| Starting Aniline | Reagents | Product(s) | Reference |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | wikipedia.org |

| 3-Chloroaniline | Glycerol, H₂SO₄, Oxidizing Agent | 5-Chloroquinoline and 7-Chloroquinoline | guidechem.com |

Doebner-von Miller Reaction Pathways to Quinoline Cores

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgnih.gov This method is also catalyzed by acid and allows for the synthesis of a wider variety of substituted quinolines. synarchive.comslideshare.net The reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions leads to the formation of the quinoline ring. iipseries.org

When a halogenated aniline, such as 3-chloroaniline, is employed in the Doebner-von Miller reaction, a mixture of isomeric chloroquinolines can be expected. The reaction conditions, including the choice of acid catalyst and solvent, can influence the ratio of the products formed. wikipedia.org

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product(s) | Reference |

| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | iipseries.org |

| 4-Isopropylaniline | Pulegone | Acid | Substituted Quinoline | wikipedia.org |

| 2-Amino-4-chlorophenol | Acrolein diethyl acetal | HCl | 5-Chloro-8-hydroxyquinoline (B194070) | chemicalbook.com |

Gould-Jacobs and Combes-Conrad-Limpach Methodologies for Quinoline Ring Construction

The Gould-Jacobs reaction provides a route to 4-hydroxyquinolines from an aniline and an alkoxymethylenemalonic ester. wikipedia.org The reaction involves an initial condensation followed by a thermal cyclization. ablelab.eu This method is particularly effective for anilines bearing electron-donating groups in the meta position. wikipedia.org The resulting 4-hydroxyquinoline can be further functionalized. An example is the synthesis of 4,7-dichloroquinoline, a known antimalarial compound. wikipedia.org

The Combes quinoline synthesis involves the condensation of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. wikipedia.orgnih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org The choice of the aniline and the β-diketone determines the substitution pattern of the final quinoline product. A variation of the Combes synthesis utilizes a mixture of polyphosphoric acid (PPA) and an alcohol, which can be more effective than sulfuric acid as a dehydrating agent. wikipedia.org

| Aniline Derivative | Coreactant | Reaction Name | Product Type | Reference |

| Aniline | Alkoxymethylenemalonic ester | Gould-Jacobs | 4-Hydroxyquinoline | wikipedia.org |

| Aniline | β-Diketone | Combes | 2,4-Disubstituted quinoline | wikipedia.org |

| Primary Aryl Amine | β-Ketoester | Conrad-Limpach | 4-Quinolone | nih.gov |

Directed Chlorination Strategies for Quinoline Systems

The regioselective introduction of a chlorine atom onto the quinoline scaffold is a critical step in the synthesis of this compound. Direct chlorination of the parent quinoline often leads to a mixture of products. Therefore, directed chlorination strategies are employed to achieve high selectivity for the C5 position.

Recent advances have focused on the use of directing groups at the 8-position of the quinoline to guide the halogenation to the C5 position. For instance, 8-aminoquinoline (B160924) and its derivatives have been shown to be effective directing groups for the C5-chlorination of the quinoline ring. rsc.orgnih.gov Both metal-catalyzed and metal-free methods have been developed for this transformation. rsc.orgrsc.org

Metal-free methods often utilize N-halosuccinimides (NCS for chlorination) as the halogen source and can be performed under mild, aqueous conditions. rsc.orgrsc.org These methods are advantageous due to their environmental friendliness and operational simplicity. rsc.org Another approach involves an oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides using dichloromethane as the chlorinating agent. nih.gov

| Quinoline Substrate | Chlorinating Agent | Conditions | Product | Reference |

| 8-Aminoquinoline derivatives | N-Chlorosuccinimide (NCS) | Water, room temperature | C5-Chloro-8-aminoquinoline derivatives | rsc.org |

| N-(quinolin-8-yl)benzamide | Dichloromethane (DCM) | Electrochemical, Cu(OAc)₂, ACN/H₂O | C5-Chloro-N-(quinolin-8-yl)benzamide | bohrium.com |

| 8-Substituted quinolines | Trihaloisocyanuric acid | Room temperature, open air | C5-Halogenated 8-substituted quinolines | rsc.org |

Ethynylation Methodologies for Quinoline Scaffolds

The introduction of the ethynyl group at the 8-position of the 5-chloroquinoline core is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. youtube.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.org

For the synthesis of this compound, a 5-chloro-8-haloquinoline (where the halogen is typically bromine or iodine) is reacted with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by desilylation. The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

The efficiency of the Sonogashira coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, copper source, base, and solvent. Both homogeneous and heterogeneous palladium catalysts have been employed for this transformation. mdpi.com

Sonogashira Cross-Coupling Reactions for Introducing Ethynyl Groups

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the starting material is typically 5-chloro-8-haloquinoline (where the halo group is I or Br).

The general scheme for the Sonogashira reaction in this context is as follows:

Scheme 1: General Sonogashira cross-coupling reaction for the synthesis of this compound.

Key components of the Sonogashira coupling include:

Palladium Catalyst: Typically, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are used. soton.ac.uk

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. soton.ac.uk

Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used to neutralize the hydrogen halide formed during the reaction. soton.ac.uk

Solvent: The reaction is usually carried out in a solvent like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile. soton.ac.uk

A study on the synthesis of alkynyl derivatives of quinoline-5,8-dione reported the successful use of Sonogashira coupling with 6,7-dibromoquinoline-5,8-dione and various terminal alkynes. The reactions were carried out using Pd(PPh₃)₂Cl₂ as the catalyst, CuI as the co-catalyst, and triethylamine as the base in THF, affording yields ranging from 50-85%. ajouronline.comresearchgate.net These conditions can be adapted for the synthesis of this compound from 5-chloro-8-bromoquinoline.

| Catalyst System | Substrate | Alkyne | Solvent | Base | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | 6,7-dibromoquinoline-5,8-dione | Phenylacetylene | THF | Et₃N | 85 |

| Pd(PPh₃)₂Cl₂ / CuI | 6,7-dibromoquinoline-5,8-dione | Ethynyltrimethylsilane | THF | Et₃N | 75 |

| Pd(PPh₃)₂Cl₂ / CuI | 6,7-dibromoquinoline-5,8-dione | 1-Hexyne | THF | Et₃N | 60 |

Table 1: Examples of Sonogashira coupling conditions for the synthesis of alkynyl quinone derivatives, adaptable for this compound synthesis. ajouronline.comresearchgate.net

Grignard Reagent Approaches to Ethynylquinolines

Grignard reagents, with the general formula RMgX, are potent nucleophiles and strong bases used extensively in organic synthesis for the formation of carbon-carbon bonds. sigmaaldrich.comchemguide.co.ukmasterorganicchemistry.com In the context of synthesizing 8-ethynylquinolines, a plausible approach involves the reaction of a quinoline-8-Grignard reagent with a suitable electrophilic source of the ethynyl group, or conversely, the reaction of an ethynyl Grignard reagent with an 8-haloquinoline.

Route A: Quinoline-8-Grignard Reagent

This route would first involve the formation of the Grignard reagent from 5-chloro-8-haloquinoline and magnesium metal in an ethereal solvent like THF or diethyl ether. chemguide.co.uk Subsequently, this organometallic intermediate could react with an electrophile such as N,N-dimethyl-2-chloroacetamide, which can act as a source of the ethynyl group after elimination. However, the formation of Grignard reagents from electron-deficient aromatic halides can sometimes be challenging.

Route B: Ethynyl Grignard Reagent

A more common approach is the use of an ethynyl Grignard reagent, such as ethynylmagnesium bromide (HC≡CMgBr), as the nucleophile. sigmaaldrich.com This reagent can then participate in a cross-coupling reaction with 5-chloro-8-haloquinoline. This reaction is typically catalyzed by a transition metal, often palladium or nickel. While this resembles a cross-coupling reaction, the use of a pre-formed Grignard reagent distinguishes it from the in-situ generation of the organometallic species in reactions like the Sonogashira coupling.

| Grignard Reagent | Formula | Application |

|---|---|---|

| Ethynylmagnesium bromide | HC≡CMgBr | Nucleophilic source of the ethynyl group. sigmaaldrich.com |

| Methylmagnesium bromide | CH₃MgBr | A common Grignard reagent for adding a methyl group. masterorganicchemistry.com |

| Phenylmagnesium bromide | C₆H₅MgBr | Used to introduce a phenyl group. masterorganicchemistry.com |

Table 2: Common Grignard reagents and their potential applications in organic synthesis.

Other Palladium-Catalyzed Ethynylation Protocols

Beyond the classic Sonogashira reaction, other palladium-catalyzed methods have been developed for the ethynylation of aryl halides. These protocols often aim to overcome some of the limitations of the Sonogashira reaction, such as the need for a copper co-catalyst, which can sometimes lead to the formation of homocoupled alkyne byproducts (Glaser coupling).

Copper-free Sonogashira-type couplings are a significant area of development. These reactions typically employ a palladium catalyst with a suitable ligand and a base, but without the addition of a copper salt. The absence of copper can be advantageous for substrates that are sensitive to it. For instance, palladium-catalyzed amination of aryl chlorides has been a subject of intense research to develop more efficient catalyst systems. nih.gov Similarly, palladium-catalyzed enolate arylation represents another key C-C bond-forming reaction. rsc.org

Another approach involves the use of hypervalent iodine reagents as the source of the ethynyl group in a palladium-catalyzed cross-coupling reaction with an aryl halide. These reagents are often stable, easy to handle, and can provide high yields of the desired alkynylated product.

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. benthamdirect.comnih.gov This includes the use of alternative energy sources, greener solvents, and more efficient catalytic systems.

Catalytic Systems in Quinoline Derivatization (e.g., Copper, Palladium, Rhodium, Silver Catalysis)

While palladium is the most common catalyst for ethynylation reactions, other transition metals have also been explored for the derivatization of quinolines.

Copper Catalysis: Copper catalysts can be used for the synthesis of quinoline derivatives through various domino reactions. rsc.org For example, copper-catalyzed tandem annulation of alkynyl imines with diazo compounds provides an efficient route to C4-functionalized quinolines. organic-chemistry.org Copper has also been used in the asymmetric dearomative alkynylation of isoquinolines. rsc.org Furthermore, copper-catalyzed oxidative C-H annulation of quinolines has been reported. nih.gov

Rhodium Catalysis: Rhodium catalysts have been employed for the C-H activation and functionalization of quinolines. mdpi.com For instance, rhodium(III)-catalyzed annulation of 3-arylquinazolinones with alkynes proceeds via a double C-H activation to yield quinolino[2,1-b]quinazolinones. rsc.org Rhodium-catalyzed alkyne hydroacylation has also been used to synthesize diversely substituted quinolines. nih.gov

| Metal Catalyst | Reaction Type | Application in Heterocycle Synthesis |

|---|---|---|

| Palladium | Cross-coupling (e.g., Sonogashira, Heck, Suzuki) | Formation of C-C and C-N bonds in quinoline synthesis. nih.gov |

| Copper | Domino reactions, C-H activation, alkynylation | Synthesis of functionalized quinolines and isoquinolines. rsc.orgorganic-chemistry.orgrsc.orgnih.gov |

| Rhodium | C-H activation, annulation, hydroacylation | Synthesis of complex quinoline derivatives. mdpi.comrsc.orgnih.gov |

| Silver | Not prominently featured in the provided search results for quinoline ethynylation. | - |

Table 3: Overview of different metal catalytic systems used in quinoline derivatization.

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can significantly reduce reaction times, improve yields, and enhance the purity of products. benthamdirect.comnih.govtandfonline.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates compared to conventional heating methods. acs.orgunf.edu

Several studies have reported the successful application of microwave irradiation in the synthesis of quinoline derivatives. benthamdirect.comnih.govtandfonline.com For example, a catalyst- and solvent-free three-component reaction for the synthesis of quinoline derivatives under microwave irradiation has been developed. Microwave-assisted synthesis has been shown to be advantageous for various named reactions used in quinoline synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, often leading to higher yields in shorter reaction times. nih.gov

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Skraup synthesis of 7-amino-8-methylquinoline | Several hours | Significantly shorter reaction time | nih.gov |

| Three-component synthesis of dihydropyridopyrimidines | Longer reaction times | 8-20 minutes | acs.org |

| Esterification of 2-phenylquinoline-4-carboxylic acid | 22 hours | 10 minutes | tandfonline.com |

Table 4: Comparison of conventional heating and microwave-assisted synthesis for quinoline derivatives.

Metal-Free and Ionic Liquid-Based Synthetic Strategies

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of potentially toxic and expensive heavy metals. nih.govrsc.orgsemanticscholar.orgresearchgate.net Several metal-free approaches for the synthesis of quinolines have been reported, often relying on the use of organocatalysts or proceeding through pericyclic reactions. rsc.orgsemanticscholar.orgresearchgate.net

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, high thermal stability, and recyclability. nih.gov They have been successfully employed as reaction media and even as catalysts in the synthesis of quinoline derivatives. acs.orgorganic-chemistry.orgmdpi.com For instance, 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) was found to be an effective medium for the Friedländer annulation reaction to produce substituted quinolines under mild, catalyst-free conditions. acs.org The use of ionic liquids can lead to improved yields, shorter reaction times, and easier product isolation. nih.govmdpi.com

Purification and Isolation Methodologies for Substituted Quinoline Products

The purification and isolation of substituted quinoline products are critical steps to ensure the removal of unreacted starting materials, catalysts, and reaction byproducts, yielding a compound of high purity. The choice of methodology depends on the physical and chemical properties of the target quinoline derivative, such as its polarity, solubility, and crystallinity. Common techniques employed include column chromatography, crystallization, extraction, and distillation.

Chromatography

Column chromatography is a widely used and versatile method for the purification of substituted quinolines. The separation is based on the differential adsorption of the components of the mixture to a stationary phase, typically silica gel, while a mobile phase (eluent) passes through it.

For the purification of quinoline compounds containing sulfonyl groups, column chromatography using a silica gel stationary phase is effective. google.com A mixed solvent of ethyl acetate (B1210297) and petroleum ether, with a volume ratio ranging from 1:5 to 2:1, is used as the eluent. google.com Similarly, the precursor 5-chloro-8-hydroxyquinoline can be purified via column chromatography using an eluent mixture of hexane with ethyl acetate or 15% ethyl acetate/cyclohexane with methanol. chemicalbook.com High-performance liquid chromatography (HPLC) is another powerful technique for both the analysis and purification of quinoline derivatives. researchgate.netsielc.com Studies have investigated the retention behavior of quinolines on various stationary phases, including porous graphitized carbon (PGC), octadecyl silica (ODS), and hypercrosslinked polystyrene (HCLP), to optimize separation conditions. researchgate.net

Table 1: Chromatographic Purification of Substituted Quinolines

| Compound Class | Chromatography Type | Stationary Phase | Mobile Phase / Eluent |

|---|---|---|---|

| Sulfonyl-containing quinolines | Column Chromatography | Silica Gel | Ethyl acetate / Petroleum ether (1:5 to 2:1 v/v) google.com |

| 5-chloro-8-hydroxyquinoline | Column Chromatography | Not specified | Hexane / Ethyl acetate or 15% Ethyl acetate/cyclohexane with methanol chemicalbook.com |

| General quinoline derivatives | HPLC | Porous Graphitized Carbon (PGC), Octadecyl Silica (ODS), Hypercrosslinked Polystyrene (HCLP) researchgate.net | Acetonitrile / Water with phosphoric or formic acid researchgate.netsielc.com |

| Quinoline Yellow WS | HPLC | Negatively-charged, cation-exchange BIST™ A+ | Acetonitrile / TMDAP formate buffer sielc.com |

Crystallization and Precipitation

Crystallization is a highly effective technique for purifying solid quinoline derivatives, leveraging differences in solubility between the desired product and impurities in a given solvent system. youtube.comresearchgate.net The process typically involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. youtube.comyoutube.com As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals, while impurities remain in the solution. youtube.com

A common strategy for purifying basic quinoline compounds involves their conversion to an acid salt. For instance, a multi-step purification for 5-chloro-8-hydroxyquinoline involves:

Neutralizing the reaction mixture and collecting the crude solid product by filtration or centrifugation. google.com

Dissolving the crude product in a hydrochloric acid solution. google.compatsnap.com

Decolorizing the solution with activated carbon. google.compatsnap.com

Adding a water-soluble chloride salt, such as sodium chloride or ammonium chloride, to the filtrate to precipitate the 5-chloro-8-hydroxyquinoline hydrochloride salt. google.compatsnap.com

Isolating the salt and neutralizing it with a base, like sodium hydroxide or ammonia water, to a pH of 6.5-7 to yield the purified final product. google.comguidechem.comgoogle.com

Other methods involve forming different salts or complexes, such as phosphates or picrates, which can be crystallized and then reconverted to the free base. lookchem.com

Table 2: Crystallization and Precipitation Methods for Substituted Quinolines

| Compound | Technique | Solvent / Reagents | Key Steps |

|---|

Extraction and Washing

Liquid-liquid extraction is frequently used during the workup of quinoline syntheses to separate the product from inorganic salts and other water-soluble impurities. After neutralization of the reaction mixture, the product is often extracted into an organic solvent that is immiscible with water, such as dichloromethane. chemicalbook.com The combined organic layers are then dried and the solvent is evaporated to yield the crude product, which can be further purified. chemicalbook.com

Extraction techniques are also employed for purification. For example, quinoline and isoquinoline can be extracted from coal tar wash oil by forming salts with ammonium hydrogen sulfate, followed by extraction with toluene. google.com Washing the crude solid product with various solvents can also be a simple and effective purification step. In the synthesis of 7-(biphenyl-4-yl)-5-chloro-8-hydroxyquinoline, the final product is washed with ethanol and water.

Table 3: Extraction and Washing Solvents for Quinoline Purification

| Technique | Solvent / Reagent | Target Compound / Mixture |

|---|---|---|

| Liquid-Liquid Extraction | Dichloromethane | 5-chloro-8-hydroxyquinoline from neutralized reaction mixture chemicalbook.com |

| Liquid-Liquid Extraction | Toluene | Crude quinoline oil solution from quinoline salt google.com |

| Salt Formation / Extraction | Ammonium hydrogen sulfate | Quinoline and isoquinoline from coal tar wash oil google.com |

| Ether Extraction | Diethyl ether | Non-basic impurities from quinoline lookchem.com |

| Washing | Ethanol and Water | 7-(biphenyl-4-yl)-5-chloro-8-hydroxyquinoline |

Distillation

For liquid quinoline derivatives, distillation is a primary purification method. Simple, fractional, or vacuum distillation can be used depending on the boiling point of the compound and the nature of the impurities. After initial purification steps, such as treatment with sodium nitrite to remove primary amine impurities, quinoline can be distilled with steam. scispace.comorgsyn.org The crude product is then collected and distilled under reduced pressure for final purification. lookchem.comorgsyn.org

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 8 Ethynylquinoline

Reactivity Profiles of the Ethynyl (B1212043) Group

The terminal ethynyl moiety (-C≡CH) is a highly functional group, susceptible to a variety of chemical transformations including oxidation, reduction, and reactions involving its weakly acidic terminal proton.

Oxidation Reactions of the Ethynyl Moiety

The triple bond of the ethynyl group in 5-Chloro-8-ethynylquinoline can undergo oxidative reactions, leading to different products depending on the strength and nature of the oxidizing agent. libretexts.org Strong oxidative conditions typically result in the cleavage of the carbon-carbon triple bond, whereas milder methods can yield vicinal dicarbonyl compounds. masterorganicchemistry.comresearchgate.net

Under strong oxidative cleavage, reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) break the triple bond entirely. libretexts.org For a terminal alkyne such as this compound, this reaction would yield a carboxylic acid at the quinoline (B57606) ring (5-chloroquinoline-8-carboxylic acid) and the terminal carbon atom would be oxidized to carbon dioxide (CO₂). masterorganicchemistry.com

Milder oxidation, which avoids cleaving the triple bond, can convert the ethynyl group into a 1,2-diketone. This transformation can be achieved using reagents such as potassium permanganate under neutral conditions or through photoredox catalysis. libretexts.orgresearchgate.net This would convert the ethynyl group into a glyoxal (B1671930) derivative attached to the quinoline ring.

| Reaction Type | Typical Reagents | Product from this compound |

|---|---|---|

| Oxidative Cleavage | 1. O₃ (Ozone), 2. H₂O KMnO₄ (hot, basic) | 5-Chloroquinoline-8-carboxylic acid (+ CO₂) |

| Diketone Formation | KMnO₄ (neutral, cold) Organic Photoredox Catalysis (e.g., DCA) | 1-(5-Chloroquinolin-8-yl)ethane-1,2-dione |

Reduction Pathways of the Ethynyl Group to Alkenes and Alkanes

The ethynyl group can be fully or partially reduced through hydrogenation. The extent of the reduction is controlled by the choice of catalyst.

Complete reduction of the alkyne to an alkane (5-chloro-8-ethylquinoline) is achieved through catalytic hydrogenation using highly active catalysts such as platinum (Pt), palladium (Pd), or nickel (Ni) on a carbon support (Pd/C) with hydrogen gas (H₂). libretexts.org These catalysts are so effective that the intermediate alkene is typically not isolated. libretexts.org

Partial reduction to an alkene (5-chloro-8-vinylquinoline) requires a "poisoned" or deactivated catalyst to prevent over-reduction to the alkane. libretexts.org The most common method is the use of a Lindlar catalyst, which consists of palladium deposited on calcium carbonate (CaCO₃) and treated with a catalytic poison like lead acetate (B1210297) and quinoline. wikipedia.orglscollege.ac.inbyjus.com This catalytic system facilitates the syn-addition of two hydrogen atoms across the triple bond, stereospecifically yielding the cis-alkene. wikipedia.orglscollege.ac.in

| Reaction Type | Catalyst/Reagents | Product from this compound | Key Feature |

|---|---|---|---|

| Complete Reduction (Alkane formation) | H₂, Pd/C (or Pt, Ni) | 5-Chloro-8-ethylquinoline | Triple bond is fully saturated. |

| Partial Reduction (Alkene formation) | H₂, Lindlar Catalyst | 5-Chloro-8-vinylquinoline | Stereospecific formation of the cis (Z)-alkene. |

Nucleophilic and Electrophilic Substitution Reactions Involving the Ethynyl Group

The term "substitution" for an ethynyl group typically refers to reactions at the terminal C-H bond or addition reactions across the triple bond.

The hydrogen atom of a terminal alkyne is weakly acidic (pKa ≈ 25) due to the high s-character of the sp-hybridized carbon orbital. libretexts.org This allows for deprotonation by a strong base, such as sodium amide (NaNH₂), to form a potent carbon nucleophile known as an acetylide anion. libretexts.orgyoutube.com This 5-chloro-8-quinolylacetylide anion can then participate in nucleophilic substitution (Sₙ2) reactions with primary alkyl halides or in nucleophilic addition reactions with carbonyl compounds like aldehydes and ketones. libretexts.orgyoutube.comquizlet.com

Conversely, the electron-rich triple bond is susceptible to electrophilic addition. A common example is the hydroboration-oxidation reaction. youtube.com Treatment of this compound with a dialkylborane (R₂BH) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium results in the anti-Markovnikov addition of water across the triple bond. The initial enol product rapidly tautomerizes to the more stable aldehyde, yielding (5-chloroquinolin-8-yl)acetaldehyde. youtube.com

| Reaction Type | Reagents | Intermediate/Product | Description |

|---|---|---|---|

| Nucleophilic Substitution (via Acetylide) | 1. NaNH₂ (or other strong base) 2. R-X (primary alkyl halide) | 5-Chloro-8-(alkyn-1-yl)quinoline | Forms a new C-C bond by displacing a halide. |

| Electrophilic Addition (Hydroboration-Oxidation) | 1. R₂BH 2. H₂O₂, NaOH | (5-Chloroquinolin-8-yl)acetaldehyde | Anti-Markovnikov hydration to form an aldehyde. |

Cross-Coupling Reactions of this compound

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound possesses two distinct reaction sites for such transformations: the terminal alkyne and the C5-chloro substituent.

Sonogashira Coupling with Diverse Electrophiles

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org In this context, the ethynyl group of this compound acts as the nucleophilic partner. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgbeilstein-journals.org This reaction allows for the coupling of the 5-chloro-8-quinolyl scaffold to a wide variety of "diverse electrophiles" such as substituted aryl iodides, bromides, or triflates, yielding disubstituted alkynes. A related compound, 6,7-dibromoquinoline-5,8-dione, has been shown to undergo Sonogashira coupling with various terminal alkynes, demonstrating the viability of this reaction on the quinoline framework. researchgate.net

| Component | Example | Role |

|---|---|---|

| Alkyne | This compound | Nucleophilic Partner |

| Electrophile | Aryl Halide (e.g., Iodobenzene) | Electrophilic Partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |

| Co-catalyst | Copper(I) Iodide (CuI) | Activates the Alkyne |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Deprotonates the Alkyne |

Suzuki-Miyaura and Other Coupling Reactions at the Quinoline Ring

The chloro group at the C-5 position of the quinoline ring serves as an electrophilic handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or boronate ester. libretexts.orgwikipedia.org While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized catalysts featuring electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) can facilitate the coupling of 5-chloroquinolines with various aryl or heteroaryl boronic acids. rsc.org This provides a direct route to synthesize 5-aryl-8-ethynylquinoline derivatives.

Another important transformation is the Heck reaction, which couples the aryl halide with an alkene. organic-chemistry.orgwikipedia.org Under palladium catalysis, this compound could react with an alkene (e.g., styrene, acrylate) in the presence of a base to form a 5-alkenyl-8-ethynylquinoline derivative. youtube.com

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Halide Partner |

| Nucleophile | Phenylboronic Acid | Organoboron Partner |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ + Ligand (e.g., SPhos) | Primary Catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the Organoboron Species |

| Solvent | Dioxane, Toluene, 2-MeTHF | Reaction Medium |

Homo- and Heterocoupling Reactions of Ethynylquinolines

The terminal alkyne functionality of this compound is a highly valuable handle for the construction of larger, conjugated systems through carbon-carbon bond formation. Among the most important of these transformations are homo- and heterocoupling reactions, which provide access to symmetrical diynes and unsymmetrical substituted alkynes, respectively.

Homocoupling Reactions: The oxidative homocoupling of terminal alkynes, such as this compound, leads to the formation of symmetric 1,3-diynes. This transformation is typically achieved through Glaser or Hay coupling conditions.

Glaser Coupling: This classic reaction involves the use of a copper(I) salt, such as CuCl or CuBr, an oxidant (typically air or oxygen), and a base like ammonia. drugfuture.comwikipedia.org The mechanism is believed to proceed through the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to a copper(II) species, followed by reductive elimination to yield the diyne product. wikipedia.org

Hay Coupling: A significant modification of the Glaser coupling, the Hay coupling employs a catalytic amount of a copper(I) salt in conjunction with a chelating diamine ligand, most commonly N,N,N′,N′-tetramethylethylenediamine (TMEDA). wikipedia.orgnih.govorganic-chemistry.org The Cu-TMEDA complex is more soluble and generally provides higher yields and reaction rates. organic-chemistry.orgrsc.org Oxygen is used to reoxidize the copper catalyst, allowing the catalytic cycle to continue. wikipedia.org

For this compound, these reactions would yield 1,4-bis(5-chloroquinolin-8-yl)buta-1,3-diyne, a symmetrical molecule with extended conjugation that may have applications in materials science.

Heterocoupling (Cross-Coupling) Reactions: The Sonogashira coupling is the most prominent heterocoupling reaction for terminal alkynes. wikipedia.org It allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing unsymmetrical diarylalkynes.

In the context of this compound, it can act as the alkyne component in a Sonogashira reaction, coupling with various aryl or vinyl halides to produce a wide range of derivatized quinolines. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The key steps include oxidative addition of the aryl halide to the Pd(0) catalyst, formation of a copper(I) acetylide, transmetalation of the acetylide group from copper to palladium, and finally, reductive elimination to give the cross-coupled product and regenerate the Pd(0) catalyst. The reaction is typically carried out under mild, basic conditions. wikipedia.org

| Coupling Reaction | Catalyst System | Coupling Partner | Product Type |

| Glaser/Hay Coupling | Cu(I) salt, Oxidant (O2), Base | Itself (Homocoupling) | Symmetrical 1,3-Diyne |

| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | Aryl/Vinyl Halide (R-X) | Unsymmetrical Alkyne |

Click Chemistry Applications of the Ethynyl Functionality

The terminal ethynyl group of this compound is an ideal substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform. The most prominent example of a click reaction is the azide-alkyne cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles. However, the thermal reaction often requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control, leading exclusively to the 1,4-disubstituted triazole isomer. nih.gov This specific variant is known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov

This compound can readily participate in CuAAC reactions with a diverse range of organic azides. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and tolerates a wide variety of functional groups on the azide partner. This allows for the straightforward synthesis of a library of 5-chloro-8-(1-substituted-1H-1,2,3-triazol-4-yl)quinoline derivatives. Research on the closely related 8-ethynyl-7-(trifluoromethyl)quinoline has demonstrated the efficacy of this reaction under both conventional heating and solvent-free mechanochemical (ball-milling) conditions. beilstein-journals.org The mechanochemical approach, in particular, can lead to significantly increased yields and represents a greener synthetic alternative. beilstein-journals.org

Below is a table summarizing the results of CuAAC reactions with an analogous ethynylquinoline, demonstrating the versatility of the reaction with various aryl azides and conditions. beilstein-journals.org

| Entry | Aryl Azide (R in R-N3) | Method | Yield (%) |

| 1 | p-chlorophenyl | Conventional (1a) | 77 |

| 2 | p-chlorophenyl | Mechanochemical (2b) | 79 |

| 3 | p-bromophenyl | Conventional (1a) | 76 |

| 4 | p-bromophenyl | Mechanochemical (2b) | 88 |

| 5 | p-iodophenyl | Conventional (1a) | 89 |

| 6 | p-iodophenyl | Mechanochemical (2b) | 92 |

| 7 | phenyl | Conventional (1a) | 21 |

| 8 | phenyl | Mechanochemical (2b) | 79 |

| Data derived from reactions of 8-ethynyl-7-(trifluoromethyl)quinoline with aryl azides. beilstein-journals.org Method 1a/1a: Cu(OAc)2·H2O, CH3OH, 60 °C. Method 2b: CuI, DIPEA, acetic acid, ball-milling. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is another powerful click reaction that, crucially, proceeds without the need for a metal catalyst. The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a derivative of cyclooctyne. researchgate.net This high-energy starting material readily reacts with azides to release the strain, forming the stable triazole product.

The key feature of SPAAC is its bioorthogonality; since it does not require a cytotoxic copper catalyst, it is widely used for labeling and modifying biological molecules in living systems. However, SPAAC is not directly applicable to terminal alkynes like this compound. The ethynyl group in this compound is linear and unstrained, and therefore lacks the intrinsic reactivity to undergo a catalyst-free cycloaddition with azides at a practical rate. The utility of this compound in click chemistry is therefore confined to catalyzed processes, predominantly the CuAAC reaction.

Investigations into Reaction Kinetics and Regioselectivity of Click Reactions

Regioselectivity: The uncatalyzed Huisgen cycloaddition between an alkyne and an azide yields a mixture of 1,4- and 1,5-disubstituted triazoles because the controlling frontier molecular orbital interactions have similar energy levels. nih.gov The introduction of a copper(I) catalyst completely changes the reaction mechanism and dictates the regioselectivity. The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide. Computational and experimental studies suggest the involvement of a dinuclear copper intermediate that binds both the acetylide and the azide, guiding the cycloaddition to occur in a stepwise manner that exclusively forms the 1,4-disubstituted product. nih.govnih.govscispace.com Therefore, the CuAAC reaction of this compound with any organic azide is expected to be highly regioselective, yielding only the 1,4-triazole isomer.

Reaction Kinetics: The rate of the CuAAC reaction is significantly faster than the thermal cycloaddition, with accelerations of up to 107-fold. nih.gov The kinetics are influenced by several factors, including the solvent, the concentration of copper, and the presence of accelerating ligands. nih.gov The electronic nature of the alkyne also plays a crucial role. Studies have shown that alkynes bearing electron-withdrawing groups are generally more reactive in CuAAC. mdpi.com The quinoline ring, being an electron-deficient aromatic system, is expected to activate the terminal alkyne of this compound towards the reaction. The additional presence of the electron-withdrawing chloro group at C-5 further enhances this effect. This electronic characteristic suggests that this compound is a highly reactive alkyne partner for CuAAC reactions, likely leading to rapid reaction times and high yields. mdpi.com

Functionalization of the Quinoline Core: C-H Activation and Derivatization

While the ethynyl group provides a rich platform for functionalization, the quinoline core of this compound also possesses C-H bonds that can be selectively activated and transformed, offering pathways to more complex derivatives.

Regioselective Functionalization at C-8 and Other Positions

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heteroaromatic rings. nih.govmdpi.com In the quinoline system, the nitrogen atom acts as an intrinsic directing group, influencing the site of metalation. The vast majority of C-H functionalizations on a simple quinoline scaffold occur at the C-2 and C-8 positions due to the formation of stable five- or six-membered metallacyclic intermediates. nih.gov

For the specific molecule this compound, the C-8 position is already substituted. However, the principles of C-H activation can be applied to understand potential further derivatization of its aromatic core.

Functionalization at C-2: The C-2 position is electronically activated due to its proximity to the nitrogen atom and is a common site for functionalization via palladium, rhodium, or copper catalysis. nih.govmdpi.com It is plausible that under appropriate conditions (e.g., Pd(OAc)2 catalysis), this compound could undergo direct arylation or alkenylation at the C-2 position.

Functionalization at Other Positions (C-3, C-4, C-6, C-7): Functionalizing the more remote "distal" positions of the quinoline ring is more challenging but has been achieved using specific catalytic systems that override the directing effect of the nitrogen atom. nih.gov For instance, certain palladium/ligand systems have been developed for C-3 arylation. nih.gov The existing substituents at C-5 and C-8 will exert both steric and electronic influence on the reactivity of the remaining C-H bonds. The C-7 position, being ortho to the C-8 ethynyl group, might be sterically hindered, while the electronic landscape of the C-3, C-4, and C-6 positions would be modified by the combined inductive and resonance effects of the chloro and ethynyl groups. Selective metalation at these positions would likely require carefully tailored directing groups or specialized catalysts that can differentiate between the remaining C-H bonds. researchgate.net

The synthesis of the parent compound itself, 8-ethynylquinoline, can be accomplished via Sonogashira coupling of 8-bromoquinoline (B100496) with an acetylene (B1199291) source, which represents a classical cross-coupling approach to functionalizing the C-8 position.

Mechanistic Insights into Quinoline C-H Activation and Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds in quinoline scaffolds represents an efficient and atom-economical strategy for synthesizing complex derivatives. mdpi.comnih.gov Transition metal catalysis is a primary tool for achieving regioselective C-H functionalization of quinolines. mdpi.comnih.gov The nitrogen atom within the quinoline ring plays a crucial role, often acting as a directing group to guide the catalyst to a specific C-H bond, thereby ensuring high selectivity. nih.gov

The mechanism for these transformations typically involves the formation of a cyclometallated intermediate. nih.gov For instance, in reactions targeting the C8 position, a transition metal catalyst coordinates to the quinoline nitrogen. This coordination brings the metal center into close proximity to the C8-H bond, facilitating its cleavage through processes like concerted metalation-deprotonation or oxidative addition. This generates a stable five-membered cyclometallated complex. rsc.org This key intermediate can then react with various coupling partners to introduce new functional groups at the C8 position. rsc.org

While the C2 and C4 positions are electronically activated for functionalization due to the nitrogen atom, derivatization at the C8 position on the benzo-fused portion of the ring often relies on this chelation-assisted strategy. rsc.org The development of these methods allows for the creation of diverse quinoline derivatives that would be challenging to synthesize through traditional multi-step sequences. mdpi.com

Directed Sulfonylation Utilizing 5-Chloro-8-aminoquinoline Scaffolds

A prominent example of chelation-assisted C-H functionalization is the directed sulfonylation of 8-aminoquinoline (B160924) derivatives. While this compound possesses an ethynyl group, understanding the reactivity of the closely related 8-aminoquinoline scaffold provides significant insight into functionalizing the C5 position. The 8-amino group serves as an excellent directing group, enabling regioselective reactions on the quinoline core.

Copper-catalyzed C5-sulfonylation of 8-aminoquinolines demonstrates this principle effectively. researchgate.netnih.gov In these reactions, the bidentate chelation of the copper catalyst to the nitrogen of the quinoline ring and the amino group at C8 forms a stable intermediate. nih.gov This complex directs the reaction to the remote C5 position, which is typically inaccessible. researchgate.net The reaction can proceed via a single-electron-transfer (SET) process. nih.gov Various sulfonylating agents, such as arylsulfonyl hydrazides and arylsulfonyl chlorides, can be used. researchgate.netnih.gov

The general mechanism, particularly with arylsulfonyl hydrazides, involves the copper catalyst activating the sulfonyl source to generate an arylsulfonyl radical. This radical then attacks the C5 position of the chelated quinoline. The process is often facilitated by an oxidant, such as silver carbonate (Ag₂CO₃), to maintain the catalytic cycle. researchgate.net This methodology allows for the efficient synthesis of a diverse range of 5-sulfonyl-8-aminoquinoline amides in moderate to good yields. researchgate.net

Derivatization Strategies for Enhancing Molecular Complexity and Specificity

The this compound structure offers multiple handles for derivatization, allowing for the systematic enhancement of molecular complexity. Strategies can target the ethynyl group, the chloro substituent, or the quinoline ring itself.

Reactions at the 8-Ethynyl Group: The terminal alkyne at the C8 position is a highly versatile functional group. It is a prime substrate for:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Commonly known as "click chemistry," this reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the alkyne with an organic azide. This is a powerful method for conjugating the quinoline scaffold to other molecules.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a standard method for forming carbon-carbon bonds, enabling the extension of the π-system and the synthesis of more complex conjugated molecules.

Hydration and other additions: The alkyne can undergo hydration to form an 8-acetylquinoline (B1314989) derivative or participate in various other addition reactions across the triple bond.

Reactions at the 5-Chloro Group: The chlorine atom at the C5 position can be replaced through several mechanisms:

Nucleophilic Aromatic Substitution (SₙAr): Although the chloro group is on the benzenoid ring, its reactivity can be enhanced by the electron-withdrawing nature of the quinoline system. Strong nucleophiles can displace the chloride, particularly under forcing conditions.

Palladium-catalyzed Cross-Coupling Reactions: The C5-Cl bond is suitable for various cross-coupling reactions, such as Suzuki (with boronic acids), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines), to introduce a wide array of substituents.

Reactions involving the 8-Hydroxyquinoline Precursor: Many derivatization strategies commence from the related 5-chloro-8-hydroxyquinoline (B194070) precursor. nih.gov The hydroxyl group can be converted to the ethynyl group in later steps. The phenolic hydroxyl group facilitates reactions such as the Mannich reaction, where 5-chloro-8-hydroxyquinoline can be reacted with an amine and formaldehyde (B43269) to introduce an aminomethyl group at the C7 position. nih.gov Additionally, the Betti reaction provides a pathway to synthesize complex aminobenzyl derivatives. rsc.org

Computational and Theoretical Investigations of 5 Chloro 8 Ethynylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methodologies range from highly accurate but computationally intensive ab initio techniques to more efficient Density Functional Theory (DFT) and semi-empirical approaches.

Density Functional Theory (DFT) has become a leading method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) by finding the minimum energy state on the potential energy surface. For a molecule like 5-Chloro-8-ethynylquinoline, DFT would be employed to predict key structural parameters.

These calculations typically involve selecting a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to solve the electronic structure problem. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the steric and electronic effects of the chloro and ethynyl (B1212043) substituents on the quinoline (B57606) ring.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Quinoline System This table presents typical data obtained from DFT calculations for related quinoline structures to illustrate the type of information generated. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths | C-Cl | ~1.75 Å |

| C≡C (ethynyl) | ~1.21 Å | |

| C-H (ethynyl) | ~1.07 Å | |

| C-N (ring) | ~1.32 - 1.38 Å | |

| Bond Angles | C-C≡C | ~178° |

| C-C-Cl | ~120° | |

| C-N-C (ring) | ~118° |

Ab Initio and Semi-Empirical Calculations for this compound

Beyond DFT, other quantum mechanical methods are available for theoretical investigations.

Ab Initio Calculations: These methods solve the Schrödinger equation from first principles without using experimental data for parameterization. The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally demanding, ab initio methods can be systematically improved to achieve high accuracy and are essential for benchmarking other computational techniques. For this compound, ab initio calculations could provide a highly accurate reference for its electronic energy and molecular properties.

Semi-Empirical Calculations: These methods simplify quantum mechanical calculations by incorporating parameters derived from experimental data or higher-level computations. Models like AM1 and PM3 are significantly faster than DFT or ab initio methods, making them suitable for rapid screening of large molecules or for preliminary geometry optimizations. While less accurate, they can provide valuable qualitative insights into electronic structure and reactivity.

Molecular Orbital Analysis and Electronic Properties

The electronic behavior of a molecule is governed by its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. Conversely, a small gap indicates that a molecule is more reactive. For this compound, computational methods can calculate the energies of these orbitals. The electron-withdrawing nature of the chlorine atom and the π-system of the ethynyl group would be expected to influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity. This energy gap is also directly related to the electronic absorption properties of the molecule, often corresponding to the lowest energy electronic transition observed in UV-Vis spectroscopy.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors This table illustrates the kind of data generated from FMO analysis. The values are representative and not specific to this compound.

| Parameter | Symbol | Formula | Typical Value (eV) | Implication |

| HOMO Energy | EHOMO | - | -6.5 to -5.5 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -2.0 to -1.0 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 | Chemical reactivity, stability |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.0 to 2.5 | Resistance to charge transfer |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.75 to 4.25 | Electron-attracting power |

Charge Distribution and Electrostatic Potentials within the Molecule

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map. An MEP map plots the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive sites.

Regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. In this compound, such regions would be expected around the electronegative nitrogen and chlorine atoms. Regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. The hydrogen atom of the ethynyl group would likely show a positive potential. The MEP map is a valuable tool for predicting intermolecular interactions, including hydrogen bonding.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, the ethynyl group is a key site for chemical transformations. Computational studies, often using DFT, could be employed to investigate the mechanisms of reactions such as:

Cycloaddition Reactions: Modeling the [3+2] cycloaddition of azides to the ethynyl group to form triazoles.

Sonogashira Coupling: Investigating the palladium-catalyzed coupling mechanism involving the terminal alkyne.

These studies involve calculating the energies of all species along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which governs the reaction rate. This theoretical approach can validate proposed experimental mechanisms or predict the feasibility of new synthetic routes.

Transition State Analysis of Key Transformations

A plausible and crucial transformation for the synthesis of this compound is the Sonogashira cross-coupling reaction. researchgate.netwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. organic-chemistry.orgorganic-chemistry.org Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in elucidating the complex catalytic cycle of this transformation.

The Sonogashira coupling mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net Transition state analysis for each of these elementary steps is critical for understanding the reaction kinetics and identifying the rate-determining step.

Oxidative Addition: The cycle typically begins with the oxidative addition of the aryl halide (e.g., a precursor like 5-chloro-8-iodoquinoline) to a Pd(0) complex. Computational models can calculate the structure and energy of the transition state for this step, where the C-X bond is broken and new Pd-C and Pd-X bonds are formed.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the acetylide group to the palladium(II) complex. Transition state calculations for this step model the intricate exchange of ligands between the copper and palladium centers.

Reductive Elimination: This is the final step, where the coupled product, this compound, is formed, and the Pd(0) catalyst is regenerated. The transition state involves the formation of the new C-C bond and the departure of the product from the palladium center.

DFT calculations on analogous systems show that the nature of the halide, the specific ligands on the palladium catalyst, and the solvent can significantly influence the energy barriers of these transition states. For a substrate like a halogenated quinoline, the electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent would modulate the electron density at the reaction center, thereby affecting the transition state energies.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) - Model System |

|---|---|---|

| Oxidative Addition | Ar-I + Pd(0)L₂ → [Ar-Pd(II)(I)L₂] | 15 - 20 |

| Transmetalation | Ar-Pd(II)(I)L₂ + Cu(I)-C≡CR → Ar-Pd(II)(C≡CR)L₂ + CuI | 5 - 10 |

| Reductive Elimination | Ar-Pd(II)(C≡CR)L₂ → Ar-C≡CR + Pd(0)L₂ | 20 - 25 |

Data are generalized from computational studies on similar aryl halide cross-coupling reactions and are for illustrative purposes.

Energy Profiles and Reaction Path Calculations

By calculating the energies of the reactants, intermediates, transition states, and products, computational chemists can construct a complete energy profile for a reaction pathway. rsc.orgnih.gov These profiles provide a quantitative understanding of the reaction's thermodynamics and kinetics. Tools like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactant and product minima on the potential energy surface.

For the synthesis of this compound, DFT calculations (often using functionals like B3LYP with appropriate basis sets) can be employed to map out the entire energy landscape of the Sonogashira coupling. nih.govresearchgate.net This would reveal which step in the catalytic cycle has the highest energy barrier (the rate-determining step) and whether any side reactions are energetically plausible.

Quantum chemical descriptors derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the molecule's reactivity. researchgate.net The HOMO-LUMO gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. dntb.gov.ua For this compound, the LUMO is expected to have significant density on the quinoline ring system, indicating its susceptibility to nucleophilic attack, while the HOMO might be associated with the electron-rich ethynyl group and π-system.

| Descriptor | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.08 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 0.17 | Indicates chemical reactivity and stability. |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule. |

Values are hypothetical for a model quinoline derivative and intended for illustrative purposes.

Conformational Analysis and Intermolecular Interactions

While the quinoline ring system of this compound is largely planar and rigid, computational methods can explore subtle conformational preferences, such as slight puckering or the orientation of substituents, although significant conformational isomerism is not expected for this molecule. researchgate.net The primary focus of theoretical investigation in this area is on the rich variety of non-covalent interactions that can dictate the molecule's solid-state packing, crystal structure, and interactions with biological targets. mdpi.commdpi.comrsc.org

The presence of a chlorine atom, an ethynyl group, and an aromatic π-system allows for several key intermolecular interactions:

Halogen Bonding: The chlorine atom at the 5-position can act as a halogen bond donor. mdpi.com This is a highly directional interaction where the electropositive region (σ-hole) on the chlorine atom interacts with a Lewis base (e.g., the nitrogen atom of another quinoline molecule). nih.gov

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, stabilized by attractive dispersion forces. ucl.ac.uk

Halogen-π Interactions: The chlorine atom can interact favorably with the electron-rich π-cloud of an adjacent aromatic ring. nih.govchemistryviews.org

Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N and C-H···Cl hydrogen bonds can play a significant role in stabilizing the crystal lattice. nih.gov The acetylenic C-H group can also participate in hydrogen bonding.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions from the calculated electron density. dntb.gov.ua

| Interaction Type | Interacting Groups | Typical Energy (kcal/mol) |

|---|---|---|

| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | -2 to -12 |

| Halogen Bonding (Type II) | C-Cl ↔ N (Quinoline) | -1 to -5 |

| Halogen-π Interaction | C-Cl ↔ Quinoline Ring | -1 to -3 |

| C-H···π Interaction | Aromatic C-H ↔ Quinoline Ring | -0.5 to -2.5 |

| C-H···N Hydrogen Bond | Aromatic/Ethynyl C-H ↔ N (Quinoline) | -0.5 to -2.0 |

Energy ranges are typical values sourced from general literature on non-covalent interactions. mdpi.comucl.ac.uk

Predictive Modeling for Novel this compound Derivatives

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern in silico drug design. researchgate.netyoutube.com These models aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For a scaffold like this compound, QSAR can be used to predict the activity of newly designed analogues, thereby prioritizing synthetic efforts toward the most promising candidates. nih.govmdpi.com

The development of a QSAR model involves several steps:

Data Set Assembly: A series of this compound derivatives with experimentally measured biological activity (e.g., IC50 values for an enzyme) is required. nih.gov

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric fields from CoMFA, electrostatic fields from CoMSIA). nih.gov

Model Building: Statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares, Artificial Neural Networks) are used to build a regression model that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a test set of molecules not used in model training). mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds. The model can also provide insights into the structural features that are important for activity. For example, CoMFA/CoMSIA contour maps can highlight regions where bulky groups or electropositive/negative groups would enhance or diminish biological activity, guiding the rational design of more potent derivatives. nih.gov Furthermore, molecular docking studies can be used to predict the binding mode of these derivatives within a biological target, complementing the QSAR findings. nih.govresearchgate.nettubitak.gov.trnih.govijprajournal.com

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | logP, Molar Refractivity (MR), Polar Surface Area (PSA) | Hydrophobicity, size, polarity |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, electronic reactivity |

| 3D (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond Fields | 3D shape and interaction potentials |

Applications of 5 Chloro 8 Ethynylquinoline in Chemical Sciences Non Clinical Focus

Coordination Chemistry and Ligand Design

The presence of both a nitrogen atom within the quinoline (B57606) ring system and a π-system in the ethynyl (B1212043) group makes 5-Chloro-8-ethynylquinoline a compelling candidate for ligand development. This structure allows for various modes of coordination and the rational design of ligands tailored for specific metal centers.

Synthesis of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes utilizing this compound as a ligand is an area of active investigation. The lone pair of electrons on the quinoline nitrogen atom allows it to act as a classical Lewis base, coordinating to a wide array of transition metals. Furthermore, the ethynyl group can participate in coordination through its π-bonds or can be chemically modified to create more complex, multidentate ligand systems.

Quinoline and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with metals such as ruthenium, rhodium, palladium, iron, and copper. nih.govnih.gov The synthetic strategies for forming complexes with this compound typically involve the reaction of the quinoline derivative with a suitable metal salt in an appropriate solvent. The resulting complex's geometry and stability are influenced by the metal's coordination preferences, the reaction conditions, and the steric and electronic properties of the ligand.

Investigation of Coordination Modes and Metal-Ligand Interactions

The coordination of this compound to a metal center can occur in several ways. The most straightforward mode is monodentate coordination through the quinoline nitrogen atom. However, the ethynyl group introduces the possibility of more complex interactions. For instance, the alkyne's π-system can interact with a metal center, leading to η²-coordination.

Moreover, the terminal alkyne is a versatile functional group that can undergo a variety of reactions, such as click chemistry or coupling reactions, to generate bidentate or polydentate ligands. These modified ligands can then form chelate complexes with metal ions, which are often more stable than their monodentate counterparts. The nature of the metal-ligand bond, including its strength and electronic characteristics, is a key area of study, often investigated using techniques like X-ray crystallography and various spectroscopic methods.

Rational Design of Quinoline-Based Ligands for Specific Metal Centers